molecular formula C21H21BrN8O4 B11568586 N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11568586
M. Wt: 529.3 g/mol
InChI Key: KEZLYWNFHHZAOY-QRVIBDJDSA-N
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Description

N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a bromophenyl group, a methoxy-nitrobenzylidene moiety, and a morpholine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves a multi-step process:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a suitable brominated precursor reacts with the triazine ring.

    Attachment of the Methoxy-Nitrobenzylidene Moiety: This step involves the condensation of a methoxy-nitrobenzaldehyde with a hydrazine derivative to form the benzylidene hydrazone linkage.

    Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Substituted triazine derivatives with diverse functional groups.

Scientific Research Applications

N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrobenzylidene moiety may participate in redox reactions, while the triazine ring can interact with nucleophilic sites in biological molecules. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
  • N-(3-fluorophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C21H21BrN8O4

Molecular Weight

529.3 g/mol

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(Z)-(2-methoxy-3-nitrophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21BrN8O4/c1-33-18-14(4-2-7-17(18)30(31)32)13-23-28-20-25-19(24-16-6-3-5-15(22)12-16)26-21(27-20)29-8-10-34-11-9-29/h2-7,12-13H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13-

InChI Key

KEZLYWNFHHZAOY-QRVIBDJDSA-N

Isomeric SMILES

COC1=C(C=CC=C1[N+](=O)[O-])/C=N\NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Canonical SMILES

COC1=C(C=CC=C1[N+](=O)[O-])C=NNC2=NC(=NC(=N2)NC3=CC(=CC=C3)Br)N4CCOCC4

Origin of Product

United States

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